(1-Methyl-piperidin-4-yl)-(tetrahydro-pyran-4-yl)-amine dihydrochloride
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Overview
Description
(1-Methyl-piperidin-4-yl)-(tetrahydro-pyran-4-yl)-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a methyl group and a tetrahydropyran ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-piperidin-4-yl)-(tetrahydro-pyran-4-yl)-amine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Substitution with Methyl Group: The piperidine ring is then methylated using methylating agents such as methyl iodide under basic conditions.
Formation of Tetrahydropyran Ring: The tetrahydropyran ring is synthesized separately through cyclization of a suitable diol.
Coupling Reaction: The piperidine and tetrahydropyran rings are coupled using amination reactions, often facilitated by catalysts like palladium.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-piperidin-4-yl)-(tetrahydro-pyran-4-yl)-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced amine form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(1-Methyl-piperidin-4-yl)-(tetrahydro-pyran-4-yl)-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1-Methyl-piperidin-4-yl)-(tetrahydro-pyran-4-yl)-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-piperidin-4-yl)-(tetrahydro-furan-4-yl)-amine dihydrochloride: Similar structure but with a tetrahydrofuran ring instead of tetrahydropyran.
(1-Methyl-piperidin-4-yl)-(tetrahydro-thiopyran-4-yl)-amine dihydrochloride: Contains a thiopyran ring, introducing sulfur into the structure.
Uniqueness
(1-Methyl-piperidin-4-yl)-(tetrahydro-pyran-4-yl)-amine dihydrochloride is unique due to its specific ring structure and the presence of both piperidine and tetrahydropyran rings. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H24Cl2N2O |
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Molecular Weight |
271.22 g/mol |
IUPAC Name |
1-methyl-N-(oxan-4-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-13-6-2-10(3-7-13)12-11-4-8-14-9-5-11;;/h10-12H,2-9H2,1H3;2*1H |
InChI Key |
DFEOYYSIWPJCJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2CCOCC2.Cl.Cl |
Origin of Product |
United States |
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